molecular formula C8H10Cl2FN B1435292 2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride CAS No. 1375067-41-6

2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride

Cat. No. B1435292
M. Wt: 210.07 g/mol
InChI Key: ABWZVNGYSIRRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H10Cl2FN . It is a solid substance and is used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride consists of a two-ring system with one chlorine and one fluorine atom attached to the phenyl ring . The molecular weight of the compound is 210.07 g/mol .


Physical And Chemical Properties Analysis

2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride is a solid substance . It has a molecular weight of 210.07 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Multifunctional Biocide and Corrosion Inhibition

2-(Decylthio)ethanamine hydrochloride, a structurally similar compound, serves as a multifunctional biocide effective against bacteria, fungi, and algae in cooling water systems. Its additional role in biofilm and corrosion inhibition highlights its versatility in both laboratory and field settings (Walter & Cooke, 1997).

Histamine H1-Agonistic Activity

Research on 2-phenylhistamines, which share a similar structural motif, indicates that certain substitutions on the phenyl ring, including halogenation, significantly enhance histamine H1-agonistic activity. This is particularly evident in compounds like 2-[2-(3-Fluorophenyl)-4-imidazolyl]ethanamine, which has demonstrated notable potency and selectivity as an H1-agonist (Zingel, Elz, & Schunack, 1990).

Selective Optical Detection of Mercury

A novel compound based on 2-[3-(2-aminoethylthio)propylthio]ethanamine, linked to 7-nitrobenzo-2-oxa-1,3-diazolyl moieties, has been developed for the selective detection of Hg2+. Its ability to indicate Hg2+ binding via fluorescence quenching and chromogenic changes is significant for environmental monitoring (Wanichacheva et al., 2009).

Antiamoebic Activity

Chalcones bearing an N-substituted ethanamine tail, synthesized via a reaction involving 2-chloro N-substituted ethanamine hydrochloride, have shown promising antiamoebic activity. This indicates potential applications in treating infections caused by Entamoeba histolytica (Zaidi et al., 2015).

Safety And Hazards

This compound is not intended for human or veterinary use and is for research use only. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and protective equipment should be worn when handling this chemical . In case of contact, immediate medical attention is required .

properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c9-7-2-1-6(3-4-11)5-8(7)10;/h1-2,5H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWZVNGYSIRRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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